molecular formula C7H10O6S B15420449 Benzene-1,2,3-triol;methanesulfonic acid CAS No. 114513-43-8

Benzene-1,2,3-triol;methanesulfonic acid

Cat. No.: B15420449
CAS No.: 114513-43-8
M. Wt: 222.22 g/mol
InChI Key: KTNISUQDBOGEFU-UHFFFAOYSA-N
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Description

Benzene-1,2,3-triol;methanesulfonic acid is a chemical compound of interest in organic synthesis and materials science research. The molecule combines a benzenetriol core, which can act as a ligand or building block, with methanesulfonic acid, a strong acid with low volatility and high solubility that is useful in catalysis and as a reagent . Methanesulfonic acid is recognized for its properties as a strong acid that is non-oxidizing and forms soluble salts with many metal cations, making it a versatile agent in electroplating and synthetic chemistry . Researchers are investigating the applications of related sulfonic acid derivatives in creating enhanced acid systems stabilized by hydrogen bond networks . The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are an active area of scientific inquiry. This product is intended for laboratory research purposes only.

Properties

CAS No.

114513-43-8

Molecular Formula

C7H10O6S

Molecular Weight

222.22 g/mol

IUPAC Name

benzene-1,2,3-triol;methanesulfonic acid

InChI

InChI=1S/C6H6O3.CH4O3S/c7-4-2-1-3-5(8)6(4)9;1-5(2,3)4/h1-3,7-9H;1H3,(H,2,3,4)

InChI Key

KTNISUQDBOGEFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Benzene-1,2,3-triol with Similar Compounds

Pyrogallol is structurally and functionally distinct from other phenolic compounds. Key comparisons include:

Compound Structure Hydroxyl Positions Key Properties Applications
Benzene-1,2,3-triol C₆H₃(OH)₃ 1, 2, 3 Strong antioxidant, antimicrobial , metabolite in fermentation Pharmaceuticals, dye synthesis, analytical chemistry
Catechol (1,2-diol) C₆H₄(OH)₂ 1, 2 Reductive properties, less stable than pyrogallol Photography, polymerization inhibitors
Resorcinol (1,3-diol) C₆H₄(OH)₂ 1, 3 Antiseptic, UV stabilizer Adhesives, cosmetics, hair dyes
Gallic Acid C₆H₂(OH)₃COOH 3, 4, 5 (+COOH group) Higher antioxidant activity than pyrogallol Food preservation, tanning, ink production

Key Findings :

  • Pyrogallol’s three adjacent hydroxyl groups enhance its reductive capacity and bioactivity compared to diols like catechol and resorcinol .
  • Gallic acid derivatives, such as 5a and 5b, exhibit superior lipid solubility and thermal stability due to bulky substituents, making them more effective in antioxidant applications than pyrogallol .

Comparison of Methanesulfonic Acid with Similar Sulfonic Acids

MSA’s catalytic efficiency and stability are contrasted with other sulfonic acids:

Compound Structure Acidity (pKa) Solubility Thermal Stability Catalytic Performance
Methanesulfonic Acid CH₃SO₃H ~-1.9 High in water, polar solvents High (>160°C) Excellent in alkylation (100% conversion)
p-Toluenesulfonic Acid CH₃C₆H₄SO₃H ~-2.8 Moderate in water Moderate Common in esterification, less recyclable than MSA
Ethanesulfonic Acid C₂H₅SO₃H ~-1.5 High in water High Limited industrial use compared to MSA
Mesitylenesulfonic Acid (CH₃)₃C₆H₂SO₃H·2H₂O ~-3.0 Low in water Moderate Used in niche organic syntheses

Key Findings :

  • MSA’s lower corrosivity and high recyclability (despite deactivation by high-boiling byproducts) make it superior to p-toluenesulfonic acid in large-scale alkylation .
  • Mesitylenesulfonic acid’s bulkier structure reduces solubility but enhances selectivity in specific reactions .

Q & A

Q. What are the optimal conditions for synthesizing Benzene-1,2,3-triol (pyrogallol) in a laboratory setting?

Pyrogallol is typically synthesized via the controlled decarboxylation of gallic acid (3,4,5-trihydroxybenzoic acid) under acidic conditions. A common method involves heating gallic acid with concentrated sulfuric acid at 120–150°C, followed by neutralization and purification via recrystallization. The reaction must be monitored using thin-layer chromatography (TLC) to ensure complete conversion and avoid over-oxidation. Storage under inert gas (e.g., nitrogen) is critical due to pyrogallol’s sensitivity to oxidation .

Q. How can Benzene-1,2,3-triol be utilized in analytical chemistry for metal detection?

Pyrogallol acts as a chelating agent for metals like Fe³⁺, Mo⁶⁺, and Sb³⁺. For spectrophotometric determination of iron, pyrogallol forms a stable violet complex with Fe³⁺ at pH 3–4, detectable at 560 nm. Calibration curves are constructed using standard solutions, and interference from competing ions (e.g., Al³⁺) is minimized by masking agents like EDTA .

Q. What storage protocols are recommended for maintaining the stability of methanesulfonic acid derivatives?

Methanesulfonic acid derivatives (e.g., ethyl methanesulfonate) should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. For pyrogallol, refrigeration (0–6°C) under nitrogen or argon is essential to inhibit autoxidation, which generates reactive quinones. Periodic purity checks via HPLC or NMR are advised to validate stability .

Advanced Research Questions

Q. How can conflicting data on pyrogallol’s endocrine-disrupting effects be resolved?

Discrepancies in toxicity studies arise from differences in model systems (in vitro vs. in vivo) and exposure durations. A tiered approach is recommended:

  • Step 1: Conduct high-throughput screening (e.g., YES assay for estrogenicity).
  • Step 2: Validate findings in zebrafish embryos (OECD TG 236) to assess developmental toxicity.
  • Step 3: Use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis). Dose-response modeling and benchmark dose (BMD) analysis refine risk thresholds .

Q. What mechanistic insights explain pyrogallol’s role in sulfonation reactions with methanesulfonic acid derivatives?

Methanesulfonic acid (MSA) acts as a catalyst in electrophilic substitution reactions. For example, in synthesizing pyrogallol sulfonates, MSA protonates the sulfonic group, enhancing its electrophilicity. The reaction proceeds via a Wheland intermediate, with regioselectivity determined by the electron-donating hydroxyl groups of pyrogallol. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order dependence on MSA concentration .

Q. How can impurities in pyrogallol-based pharmaceuticals be quantified using advanced chromatographic methods?

The European Pharmacopoeia (EP) recommends reverse-phase HPLC with a C18 column and UV detection (270 nm). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient elution (5–40% B over 20 min) resolves pyrogallol from impurities like phloroglucide. Validation parameters (LOQ: 0.05%, RSD < 2%) ensure compliance with ICH Q3A guidelines .

Data Contradictions and Resolution Strategies

Q. Why do studies report varying antioxidant vs. pro-oxidant effects of pyrogallol?

Pyrogallol exhibits concentration-dependent duality:

  • Antioxidant: At low concentrations (µM range), it scavenges ROS via hydroxyl group redox cycling.
  • Pro-oxidant: At high concentrations (>100 µM), it generates semiquinone radicals, inducing oxidative stress. Resolution requires standardized ROS assays (e.g., DCFH-DA fluorescence) with strict concentration controls and ESR spin-trapping to detect radical intermediates .

Q. How do structural modifications of benzenesulfonic acid derivatives influence their reactivity in cross-coupling reactions?

Substituent effects are evaluated using Hammett σ constants. Electron-withdrawing groups (e.g., -SO₃H) meta to the sulfonate enhance electrophilicity in Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) correlate reaction rates with LUMO energy levels. Experimental validation via kinetic profiling (GC-MS) confirms ortho-directing effects in Pd-catalyzed reactions .

Methodological Tables

Table 1. Key Analytical Parameters for Pyrogallol Quantification

MethodColumnMobile PhaseDetectionLOQReference
HPLC-UVC18 (5 µm)0.1% TFA/ACN gradient270 nm0.05%
Spectrophotometry-pH 4 buffer560 nm1 µM

Table 2. Stability Data for Methanesulfonic Acid Derivatives

CompoundStorage TempDegradation PathwayHalf-Life (25°C)Reference
Ethyl methanesulfonate2–8°CHydrolysis to methanesulfonic acid30 days
Benzene-1,3-disulfonyl chloride-20°CHydrolysis to disulfonic acid7 days

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